molecular formula C15H17N5O4S B2545735 N-(2-morpholinopyrimidin-5-yl)-4-sulfamoylbenzamide CAS No. 1396812-41-1

N-(2-morpholinopyrimidin-5-yl)-4-sulfamoylbenzamide

Cat. No.: B2545735
CAS No.: 1396812-41-1
M. Wt: 363.39
InChI Key: ULDUIXYCUHIZBN-UHFFFAOYSA-N
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Description

N-(2-morpholinopyrimidin-5-yl)-4-sulfamoylbenzamide is a useful research compound. Its molecular formula is C15H17N5O4S and its molecular weight is 363.39. The purity is usually 95%.
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Scientific Research Applications

Novel Crystalline Forms and NK1/NK2 Antagonism

Research on novel crystalline forms of compounds structurally similar to N-(2-morpholinopyrimidin-5-yl)-4-sulfamoylbenzamide, such as 3,5-dibromo-N-[(2S)-2-(-4-fluorophenyl)-4-(3-morpholin-4-ylazetidin-1-yl)butyl]-N-methylbenzamide, suggests their application in treating a diverse range of disorders. These include asthma, gastrointestinal diseases, pain, and depression due to their antagonistic action on NK1/NK2 receptors (Norman, 2008).

Protein Kinase Inhibition

Compounds like CTx-0152960 and its analogues have been explored for their broad-spectrum protein kinase inhibitory activity. The synthesis methodologies involving flow and microwave approaches indicate the significance of these compounds in therapeutic research, especially in cancer treatment (Russell et al., 2015).

Synthesis and Characterization of Pyrimidine Derivatives

The synthesis and characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives demonstrate the ongoing interest in pyrimidine-based compounds for potential pharmacological activities (Zaki et al., 2017).

Discovery of Morpholine Isosteres

The discovery of 3-oxabicyclo[4.1.0]heptane as a non-nitrogen containing morpholine isostere and its application in novel inhibitors of the PI3K-AKT-mTOR pathway underscores the relevance of morpholine derivatives in targeting cancer pathways (Hobbs et al., 2019).

Antimicrobial and Antifungal Applications

The study of antimicrobial activity of some synthesized pyrimidine-triazole derivatives from morpholine-based molecules highlights the potential of these compounds in addressing microbial resistance (Majithiya & Bheshdadia, 2022).

Safety and Hazards

Safety data sheets for similar compounds indicate that they may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

N-(2-morpholin-4-ylpyrimidin-5-yl)-4-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4S/c16-25(22,23)13-3-1-11(2-4-13)14(21)19-12-9-17-15(18-10-12)20-5-7-24-8-6-20/h1-4,9-10H,5-8H2,(H,19,21)(H2,16,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDUIXYCUHIZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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